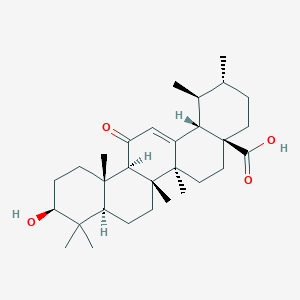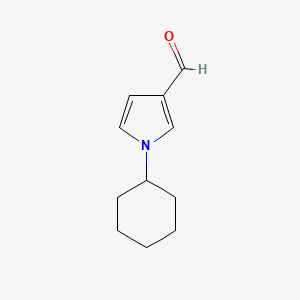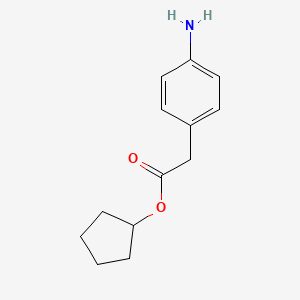![molecular formula C10H9N5O B3033631 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole CAS No. 1093980-78-9](/img/structure/B3033631.png)
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Vue d'ensemble
Description
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (3A5M1O) is a synthetic compound that has been used in laboratory experiments and scientific research applications. It is an azido-substituted oxadiazole derivative that can be used as a precursor in the synthesis of other compounds. 3A5M1O has been used as a reagent in the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique properties make it an attractive option for researchers in different fields.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Microwave-Assisted Synthesis : The compound has been utilized in microwave-assisted synthesis processes, particularly in the formation of novel 1,2,3-triazole derivatives. These derivatives are created through 1,3-dipolar cycloaddition reactions and have been structurally characterized using various spectroscopic methods and X-ray diffraction data (Dürüst & Karakuş, 2017).
Crystal Structure Elucidation : The compound is instrumental in developing oxadiazolyl pyrrolo triazole diones, exhibiting anti-protozoal activity. The structural elucidation of these compounds involves comprehensive spectroscopic analysis (Dürüst et al., 2012).
Solvent Effects on Infrared Spectra : Research has focused on synthesizing related oxadiazole derivatives and studying the solvent effects on their infrared spectra. This aids in understanding the physical and chemical properties of such compounds (Kara et al., 2021).
Biological Activities
Anticancer Activities : The compound's derivatives have been investigated for anticancer activities, particularly against MCF-7 cells. This research contributes to the development of new cancer treatments (Dürüst et al., 2014).
Potential in Energetic Materials : Azido-methyl functionalities derived from oxadiazoles have been synthesized and analyzed for their properties as energetic materials. This includes studies on explosive properties and applications in energetic plastics (Bauer et al., 2021).
Photoinduced Molecular Rearrangements : Research into the photochemistry of 1,2,4-oxadiazoles, including derivatives of the compound , has provided insights into molecular rearrangements under light exposure. These studies have implications for understanding photochemical reactions in organic chemistry (Buscemi et al., 1996).
Propriétés
IUPAC Name |
3-[4-(azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-7-13-10(14-16-7)9-4-2-8(3-5-9)6-12-15-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOLNRPZOKIMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


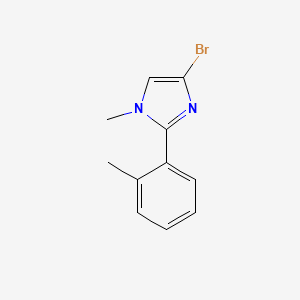
![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/structure/B3033549.png)

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)
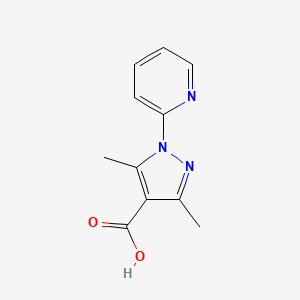
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)
![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)

![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)
